Tamatinib besylate
Overview
Description
Tamatinib besylate, also known as R406, is the active metabolite of Fostamatinib . It was initially identified as a potent inhibitor of the spleen tyrosine kinase (Syk) and binds to the ATP binding pocket of Syk, inhibiting its kinase activity as an ATP-competitive inhibitor . It is used alone or together with other medicines to treat different types of cancer or bone marrow conditions .
Molecular Structure Analysis
The molecular structure of Tamatinib besylate involves a complex arrangement of atoms and bonds. The molecule of Tamatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . The rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .Physical And Chemical Properties Analysis
Tamatinib besylate has a chemical formula of C28H29FN6O8S and a molecular weight of 628.632 g/mol . It is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20°C. Upon resuspension, it should be stored at -20°C .Scientific Research Applications
Targeting Molecular Pathways
Imatinib mesylate is recognized for its precision in targeting specific molecular aberrations. It inhibits the BCR-ABL tyrosine kinase, the fusion protein responsible for CML, by binding to the ATP-binding site of the kinase. This mechanism underlines the drug's efficacy in halting the proliferation of leukemic cells. Moreover, imatinib targets the KIT and PDGFRA mutations in GISTs, leading to tumor growth inhibition. These targeted actions exemplify the drug's role in personalized medicine, offering a therapeutic strategy that is tailored to the genetic makeup of the tumor (Kerkelä et al., 2006; Burger et al., 2004).
Enhancing Immunotherapy
Recent studies suggest that imatinib mesylate may also modulate the immune system, enhancing the efficacy of immunotherapies. It has been observed to potentiate anti-tumor T cell responses in GIST by inhibiting the immunosuppressive enzyme indoleamine 2,3-dioxygenase (Ido), thus facilitating a more robust immune attack against tumors. This highlights a novel application of imatinib as an immunomodulatory agent, potentially broadening its use in combination therapies for cancer treatment (Balachandran et al., 2011).
Overcoming Drug Resistance
The challenge of drug resistance in cancer therapy is a significant concern. Imatinib mesylate has been instrumental in understanding and overcoming resistance mechanisms. For example, mutations in the BCR-ABL kinase domain can lead to resistance against imatinib. Research into these mutations has not only provided insights into the molecular underpinnings of resistance but also guided the development of second- and third-generation tyrosine kinase inhibitors, thus expanding the arsenal against resistant forms of cancer (Corbin et al., 2003).
Predictive Biomarkers
The therapeutic success of imatinib has underscored the importance of predictive biomarkers in cancer treatment. Genetic markers such as the presence of the BCR-ABL fusion gene in CML or KIT mutations in GISTs serve as critical indicators for the effectiveness of imatinib therapy. This has led to a more rational approach to cancer treatment, where genetic profiling of tumors can inform the choice of therapy, optimizing patient outcomes (Heinrich et al., 2008).
Future Directions
The therapeutic arsenal of ALL, particularly B cell ALL, has been markedly expanded with the advent of TKIs targeting the BCR-ABL1 tyrosine kinase, novel antibody constructs, and chimeric antigen receptor (CAR) T cell therapy . These highly effective new agents are allowing for novel approaches that reduce reliance on intensive cytotoxic chemotherapy and hematopoietic stem cell transplantation in first remission . Tamatinib is a potential drug for treatment of the inflammation associated with and causing bronchial asthma resulting from allergen-induced airway hyperresponsiveness (AHR) . The compound may have beneficial effects in additional inflammatory conditions, such as rheumatoid arthritis and other autoimmune conditions .
properties
IUPAC Name |
benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDRJPYSTZHIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475212 | |
Record name | R406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tamatinib besylate | |
CAS RN |
841290-81-1 | |
Record name | R 406 cpd | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R406 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.